molecular formula C23H33NO4 B5484092 4-oxo-3-(2,2,5,9-tetramethyl-4,8-decadien-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

4-oxo-3-(2,2,5,9-tetramethyl-4,8-decadien-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

Cat. No.: B5484092
M. Wt: 387.5 g/mol
InChI Key: HPRZUVLINFKFRD-SXGWCWSVSA-N
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Description

Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action in the body is studied .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could be based on its reactivity, biological activity, or potential applications .

Properties

IUPAC Name

4-oxo-3-[(4Z)-2,2,5,9-tetramethyldeca-4,8-dienyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c1-15(2)7-6-8-16(3)9-11-22(4,5)13-24-14-23-12-10-17(28-23)18(21(26)27)19(23)20(24)25/h7,9-10,12,17-19H,6,8,11,13-14H2,1-5H3,(H,26,27)/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRZUVLINFKFRD-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC(C)(C)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CC(C)(C)CN1CC23C=CC(O2)C(C3C1=O)C(=O)O)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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